

(S)-Gossypol (Acetic Acid): A Comprehensive Technical Guide on Pharmacokinetics and Bioavailability

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Gossypol, a polyphenolic compound naturally occurring in the cotton plant (Gossypium species), exists as two atropisomers due to restricted rotation around the internaphthyl bond: the dextrorotatory (+)-gossypol, also known as (S)-gossypol, and the levorotatory (-)-gossypol, or (R)-gossypol.[1] These enantiomers exhibit different biological activities and pharmacokinetic profiles.[1] This technical guide provides an in-depth overview of the current knowledge on the pharmacokinetics and bioavailability of (S)-gossypol, often administered as (S)-gossypol acetic acid. Due to the extensive research on the racemic mixture and the (-)-enantiomer (AT-101) in clinical trials, comparative data for these forms are also included to provide a comprehensive context.

Pharmacokinetic Profile of (S)-Gossypol and its Enantiomer

The pharmacokinetic properties of gossypol are complex and vary significantly between its enantiomers and across different species.

Absorption and Bioavailability



The oral bioavailability of gossypol is generally low and variable. Studies in dogs have shown the mean oral bioavailability of racemic (+/-)-gossypol to be $30.9\% \pm 16.2\%$.[2][3] Interspecies comparisons reveal significant differences, with the bioavailability of a single oral dose of racemic gossypol being 86% in rats and 14.3% in mice.[4]

Data from studies in humans receiving oral doses of gossypol enantiomers indicate that the average peak plasma concentration and the area under the curve (AUC) of (+)-gossypol are significantly greater than those of the (-)-isomer.[2][3] This suggests that (S)-gossypol may have better absorption or a lower first-pass metabolism compared to (R)-gossypol in humans.

Distribution

Following absorption, gossypol is distributed in the body. The volume of distribution (Vd) is an indicator of the extent of drug distribution into the tissues. In dogs, the volume of distribution of (+)-gossypol was found to be six times that of (-)-gossypol after a single intravenous injection, suggesting a more extensive tissue distribution of the (S)-enantiomer.[2][3]

Metabolism and Excretion

The metabolism of gossypol is not fully elucidated, but it is known to undergo conjugation reactions. Most of the administered gossypol is eliminated in the feces, with limited urinary excretion.[5] The rate of elimination differs significantly between the enantiomers.

A key pharmacokinetic difference between the gossypol enantiomers is their elimination half-life ($t^{1}/2$). In humans, the elimination half-life of (+)-gossypol is remarkably longer, approximately 29 times that of the (-)-gossypol.[2][3] The elimination half-life of the racemic mixture ((+/-)-gossypol) in humans averages 286 ± 179 hours.[2][3] This prolonged half-life of (S)-gossypol has significant implications for dosing regimens and potential for accumulation with chronic administration. The higher rate of elimination of (-)-gossypol may be attributed to its lower rate of binding to tissue proteins, as evidenced by its smaller volume of distribution compared to the (+)-isomer.[1]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of gossypol enantiomers and the racemic mixture in various species.



Table 1: Pharmacokinetic Parameters of Gossypol Enantiomers in Humans (Oral Administration)

Parameter	(+)-Gossypol (S-isomer)	(-)-Gossypol (R-isomer)	
Average Peak Plasma Concentration (Cmax)	Significantly greater than (-)-isomer	Lower than (+)-isomer	
Area Under the Curve (AUC)	Significantly greater than (-)-isomer	Lower than (+)-isomer	
Elimination Half-life (t½)	29 times that of (-)-isomer	Shorter than (+)-isomer	

Source:[2][3]

Table 2: Pharmacokinetic Parameters of Gossypol Enantiomers in Dogs (Intravenous Administration)

Parameter	(+)-Gossypol (S-isomer)	(-)-Gossypol (R-isomer)	
Elimination Half-life (t½)	Five times that of (-)-isomer	Shorter than (+)-isomer	
Volume of Distribution (Vd)	Six times that of (-)-isomer	Smaller than (+)-isomer	
Total Body Clearance	Similar to (-)-isomer	Similar to (+)-isomer	
Area Under the Curve (AUC)	Similar to (-)-isomer	Similar to (+)-isomer	

Source:[2][3]

Table 3: Pharmacokinetic Parameters of Racemic (+/-)-Gossypol in Different Species



Species	Route	Dose	Bioavail ability	Eliminat ion Half- life (t½)	Total Plasma Clearan ce (Cl)	Volume of Distribu tion (Vd)	AUC
Human	Oral	-	-	286 ± 179 h	-	-	-
Dog	Oral	-	30.9% ± 16.2%	-	-	-	-
Rat	IV	10 mg/kg	-	9.1 h	1.84 L/h/kg	0.20 L/kg	36.0 mg·h/L
Rat	Oral	10 mg/kg	86%	-	-	-	-
Mouse	IV	50 mg/kg	-	7.7 h	1.23 L/h/kg	1.74 L/kg	115.8 mg·h/L
Mouse	Oral	50 mg/kg	14.3%	-	-	-	-

Source:[2][3][4][6]

Experimental Protocols

The determination of gossypol and its enantiomers in biological matrices requires sensitive and specific analytical methods. High-performance liquid chromatography (HPLC) is the most commonly employed technique.

Sample Preparation for Plasma Analysis

A crucial step in the analysis of gossypol in plasma is the sample preparation, which aims to extract the analyte and remove interfering substances.

Protein Precipitation: A common method involves protein precipitation with acetonitrile. To a
plasma sample, an excess of acetonitrile is added and the mixture is vortexed. After
centrifugation to pellet the precipitated proteins, the supernatant containing gossypol is
collected for analysis.[4]



- Internal Standard: To ensure accuracy and precision, an internal standard (IS) is typically added to the plasma sample before processing. Gossypol dimethyl ether has been used as an internal standard, though its synthesis can be complex.[4] A Schiff's base derivative of R-(-)-gossypol, R-(-)-gossypol-diamino-propanol (GDP), has also been successfully used as an internal standard.[4]
- Protection from Degradation: Gossypol can be unstable. The addition of antioxidants like glutathione to the plasma sample can help prevent its degradation during storage and analysis.[7]

High-Performance Liquid Chromatography (HPLC) Method for Enantiomer Separation

To separate and quantify the (+)- and (-)-enantiomers of gossypol, a chiral HPLC method is necessary.

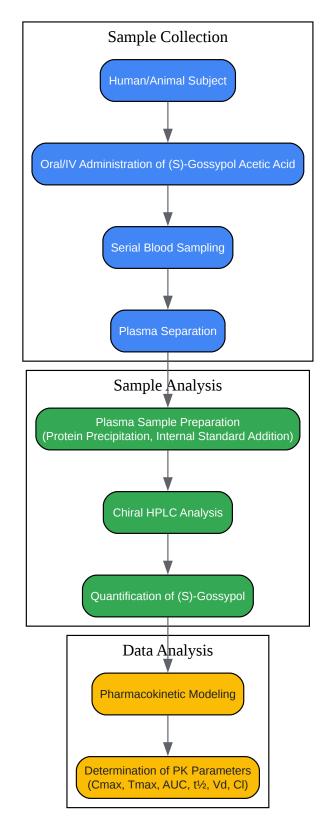
- Chiral Column: A cellulose tris(3,5-dimethylphenylcarbamate) coated onto APS silica column can be used under reversed-phase conditions to separate the gossypol enantiomers.[5]
- Mobile Phase: The composition of the mobile phase is critical for achieving good separation.
 A mixture of methanol, water, and chloroform containing a small amount of phosphoric acid has been used for the separation of gossypol on a C18 column.[7] For chiral separations, specific mobile phase compositions are optimized for the particular chiral column being used.
- Detection: Gossypol can be detected using a UV detector, typically at a wavelength of 254 nm.[4] For higher sensitivity, an electrochemical detector can be employed, with an optimal potential of +0.6 V vs. Ag-AgCl.[7]

Pharmacokinetic Analysis

The plasma concentration-time data obtained from the HPLC analysis are used to determine the pharmacokinetic parameters. This is typically done using non-compartmental or compartmental analysis with specialized software. The plasma concentration data for intravenous administration of racemic gossypol in rats and mice have been shown to fit a triexponential pattern, suggesting a 3-compartment open-model system.[4][6]



Visualizations Experimental Workflow for Pharmacokinetic Analysis

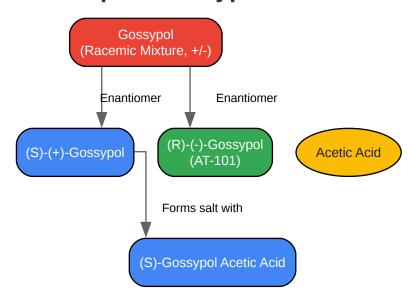




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Caption: Workflow for a typical pharmacokinetic study of (S)-Gossypol.

Logical Relationship of Gossypol Forms



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